3-iodo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-iodo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound with the molecular formula C8H12IN3. It is characterized by the presence of an iodine atom at the 3rd position and two methyl groups at the 2nd and 6th positions on the pyrazolo[1,5-a]pyrimidine ring system.
Preparation Methods
The synthesis of 3-iodo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-iodo-2,6-dimethylpyrazole with a suitable nitrile or amine derivative under acidic or basic conditions to form the desired pyrazolo[1,5-a]pyrimidine ring . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity .
Chemical Reactions Analysis
3-iodo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3rd position can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a scaffold for the development of kinase inhibitors, which are important in cancer therapy.
Materials Science: It can be used as a building block for the synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound’s derivatives have been investigated for their biological activities, including antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-iodo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity and blocking downstream signaling pathways involved in cell proliferation and survival . This makes it a potential candidate for cancer treatment.
Comparison with Similar Compounds
3-iodo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: This compound also has a pyrazolo-pyrimidine core but differs in the position of the nitrogen atoms and substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound contains an additional triazole ring fused to the pyrazolo-pyrimidine core, which can alter its chemical and biological properties.
Properties
IUPAC Name |
3-iodo-2,6-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12IN3/c1-5-3-10-8-7(9)6(2)11-12(8)4-5/h5,10H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLNJWNPBJSVCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C(C(=NN2C1)C)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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